An In-depth Technical Guide to 2-Iodoethyl Ether: Properties, Structure, and Applications
An In-depth Technical Guide to 2-Iodoethyl Ether: Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 2-Iodoethyl ether, also known by its IUPAC name 1-iodo-2-(2-iodoethoxy)ethane.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, molecular structure, synthesis, and diverse applications of this versatile reagent. The content is structured to offer not just data, but also actionable insights into its practical use in a laboratory setting.
Molecular Structure and Core Chemical Identity
2-Iodoethyl ether (CAS No: 34270-90-1) is an organic compound featuring an ether linkage flanked by two ethyl groups, each terminating with an iodine atom.[1][3][4] Its chemical formula is C4H8I2O, and it has a molecular weight of 325.91 g/mol .[1][2] The presence of two primary carbon-iodine bonds is a defining feature of its structure, rendering the molecule susceptible to nucleophilic attack and making it a valuable building block in organic synthesis.[1]
The structural arrangement of 2-Iodoethyl ether, with its flexible ether linkage, allows for a range of conformational possibilities. The molecule's reactivity is fundamentally governed by the electrophilic nature of the carbon atoms bonded to the iodine atoms.
Caption: Chemical structure of 1-iodo-2-(2-iodoethoxy)ethane.
Physicochemical Properties
2-Iodoethyl ether is typically a brown oil at room temperature.[3][4][5] Its key physical and chemical properties are summarized in the table below. This data is crucial for designing experiments, particularly for determining appropriate solvents and reaction temperatures.
| Property | Value | Source |
| CAS Number | 34270-90-1 | [3][4] |
| Molecular Formula | C4H8I2O | [1][3][4] |
| Molecular Weight | 325.91 g/mol | [1][3][4] |
| Appearance | Brown Oil | [3][4][5] |
| Boiling Point | 140-141 °C (decomposes) | [3][4][5] |
| Density | 2.296 g/mL at 25 °C | [3][4][5] |
| Refractive Index (n20/D) | 1.6015 | [3][4][5] |
| Solubility | Soluble in Dichloromethane | [3][4] |
| Flash Point | 188 °F (86.7 °C) | [4] |
Synthesis and Reactivity
The synthesis of 2-Iodoethyl ether can be achieved through several established organic chemistry methodologies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Key Synthetic Routes
-
Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with a primary alkyl halide. In the context of 2-Iodoethyl ether, this could involve the reaction of a diol with an iodinating agent or the reaction of an iodoalkoxide with an iodoalkane.[1][6] The SN2 mechanism is predominant in this synthesis due to the primary nature of the carbon-iodine bonds.[1]
-
Direct Halogenation: Ethylene oxide can be reacted with iodine in a suitable solvent to yield 2-Iodoethyl ether.[1]
-
Alkylation Reactions: The alkylation of alcohols or phenols with iodoethane under basic conditions can also produce the target compound.[1]
Experimental Protocol: Williamson Ether Synthesis (Illustrative)
This protocol outlines a general procedure for the synthesis of an ether, which can be adapted for 2-Iodoethyl ether. The expertise lies in the careful control of reaction conditions to favor the desired SN2 pathway and minimize side reactions.
Step 1: Formation of the Alkoxide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve diethylene glycol in a suitable anhydrous solvent (e.g., THF).
-
Slowly add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The causality here is the deprotonation of the alcohol to form the more nucleophilic alkoxide. The use of an inert atmosphere is critical to prevent the reaction of the strong base with atmospheric moisture.
Step 2: Nucleophilic Substitution
-
To the freshly prepared alkoxide solution, add a solution of an appropriate iodinating agent (e.g., iodine in the presence of a reducing agent, or a more direct iodo-alkylating agent) dropwise at a controlled temperature. The bimolecular nucleophilic substitution (SN2) reaction proceeds as the alkoxide attacks the electrophilic carbon of the iodinating agent.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water and brine to remove any inorganic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent in vacuo.
-
Purify the crude product via column chromatography on silica gel to obtain the pure 2-Iodoethyl ether.
Caption: A generalized workflow for the Williamson ether synthesis.
Reactivity Profile
The reactivity of 2-Iodoethyl ether is dominated by two main pathways:
-
Nucleophilic Substitution: The iodine atoms are excellent leaving groups, making the adjacent carbon atoms highly susceptible to attack by a wide range of nucleophiles.[1] This property is extensively utilized in organic synthesis to introduce the 2-(2-iodoethoxy)ethyl moiety into other molecules. The substitution typically follows an SN2 mechanism.[1]
-
Radical Reactions: The carbon-iodine bond is relatively weak (bond dissociation energy of approximately 210-220 kJ/mol) and can undergo homolytic cleavage under thermal or photochemical conditions.[1] This generates carbon-centered radicals that can participate in various radical chain reactions.[1]
Applications in Drug Development and Organic Synthesis
The unique chemical properties of 2-Iodoethyl ether make it a valuable tool for researchers, particularly in the fields of medicinal chemistry and organic synthesis.
-
Alkylating Agent: It serves as an effective alkylating agent, enabling the introduction of an ethyl group with a terminal iodine atom.[1] This functionality is crucial for the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1]
-
Intermediate in Synthesis: 2-Iodoethyl ether is a key intermediate in the construction of more complex molecules.[1] For instance, it has been utilized in the synthesis of bioactive molecules and advanced heterocyclic structures.[1] Its role in the total synthesis of ibogaine, a psychoactive indole alkaloid, highlights its utility in building complex natural product scaffolds.[7]
-
Protecting Group: In carbohydrate chemistry, the 2-iodoethyl group can be employed as a protecting group for hydroxyl functionalities during multi-step synthetic sequences.[1]
-
Linker Modification: In the development of bioconjugates and other modified biomolecules, 2-Iodoethyl ether and similar compounds can be used to install reactive handles for further functionalization.[]
Safety and Handling
2-Iodoethyl ether is classified as a hazardous material and should be handled with appropriate safety precautions.[1] It may cause allergic skin reactions and serious eye damage.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[9][10] Work in a well-ventilated fume hood to avoid inhalation of vapors.[9]
-
Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3][4] It is sensitive to air and moisture.[9] Ethers, in general, can form explosive peroxides upon exposure to air and light, so it is crucial to test for peroxides before distillation.[6][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9]
-
Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[9]
Conclusion
2-Iodoethyl ether is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its bifunctional nature, with two reactive carbon-iodine bonds and a central ether linkage, allows for a wide range of chemical transformations. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in a research and development setting. The insights and protocols provided in this guide are intended to empower scientists to leverage the full potential of this important chemical building block.
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